Valacyclovir hydrochloride

Overview

Description

Mechanism of Action

Target of Action

Valacyclovir hydrochloride primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the herpes simplex virus type 1 (HHV-1), while the DNA polymerase catalytic subunit is an inhibitor for the same virus .

Mode of Action

Valacyclovir, an antiviral drug, is an oral prodrug that is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . This compound competitively inhibits viral DNA polymerase , which is crucial for the replication of the viral genome.

Biochemical Pathways

Valacyclovir is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of valacyclovir’s action is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a reduction in the severity and duration of herpes outbreaks .

Action Environment

The action of valacyclovir can be influenced by various environmental factors. For instance, the absorption of valacyclovir is likely influenced by intestinal dipeptide transporters . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as acyclovir is primarily eliminated via the kidneys . Therefore, patients with renal impairment may require dose adjustments .

Biochemical Analysis

Biochemical Properties

Valacyclovir hydrochloride interacts with intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This interaction results in increased absorption and systemic aciclovir plasma levels .

Cellular Effects

This compound influences cell function by inhibiting viral replication. It is effective in the treatment of diseases caused by herpesviruses, such as herpes zoster, and in prophylaxis against acquisition of infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into aciclovir in the body. Aciclovir then inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have a slow and incomplete absorption from the human gastrointestinal tract . Peak plasma concentrations are achieved 1.5–2.5 h after oral administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses are often required due to the poor oral bioavailability of aciclovir . In many instances, intravenous administration is required for a satisfactory response .

Metabolic Pathways

This compound is involved in metabolic pathways that convert it into aciclovir. This process probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The exact mechanism of absorption of aciclovir is not fully characterized . Some studies have noted a reduction in bioavailability with increasing doses, suggesting a saturable absorptive process .

Subcellular Localization

It is known that after absorption, it is converted into aciclovir, which then exerts its antiviral effects by being incorporated into viral DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of valaciclovir hydrochloride involves several steps. Initially, CBZ-valaciclovir hydrochloride is prepared. This intermediate undergoes catalytic hydrogenation in a methanol and dilute hydrochloric acid system using palladium-carbon as a catalyst to remove the CBZ protective group, resulting in valaciclovir hydrochloride hydrate . The hydrate is then refluxed in lower alcohol to remove crystal water, converting it into anhydrous valaciclovir hydrochloride .

Industrial Production Methods: The industrial production of valaciclovir hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves the use of efficient catalysts and solvents to ensure high yield and purity. The mother solution can be reused, reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: Valaciclovir hydrochloride undergoes several chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Permanganate (MnO4−) is commonly used as an oxidizing agent.

Reduction: Catalytic hydrogenation using palladium-carbon in methanol and dilute hydrochloric acid.

Substitution: Involves the removal of protective groups such as CBZ using specific catalysts.

Major Products:

Oxidation: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.

Reduction: Valaciclovir hydrochloride hydrate.

Substitution: Anhydrous valaciclovir hydrochloride.

Scientific Research Applications

Valaciclovir hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Acyclovir: The active form of valaciclovir hydrochloride, used to treat similar viral infections.

Famciclovir: Another antiviral drug used to treat herpes infections, similar in structure and function to valaciclovir hydrochloride.

Ganciclovir: A guanosine analog antiviral drug used to treat cytomegalovirus infections.

Uniqueness: Valaciclovir hydrochloride is unique in its ability to be rapidly converted to acyclovir, resulting in higher bioavailability and more effective treatment compared to acyclovir . Its prodrug nature allows for less frequent dosing and improved patient compliance .

Biological Activity

Valacyclovir hydrochloride, a prodrug of acyclovir, is a nucleoside analog antiviral agent primarily used in the treatment of infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and potential resistance mechanisms.

Valacyclovir is rapidly converted to acyclovir after oral administration. The conversion occurs mainly through first-pass metabolism in the liver and intestines, facilitated by the enzyme valacyclovir hydrolase. Acyclovir then undergoes phosphorylation by viral thymidine kinase (TK) in infected cells, leading to the formation of acyclovir triphosphate (ACV-TP), which exerts its antiviral effects through three primary mechanisms:

- Competitive Inhibition of Viral DNA Polymerase : ACV-TP competitively inhibits the viral DNA polymerase enzyme, essential for viral DNA synthesis.

- Incorporation into Viral DNA : The triphosphate form is incorporated into the growing viral DNA chain, resulting in chain termination.

- Inactivation of Viral DNA Polymerase : ACV-TP also inactivates the viral DNA polymerase, further hindering viral replication .

Pharmacokinetics

The pharmacokinetics of valacyclovir demonstrate its effective absorption and conversion to acyclovir:

- Bioavailability : The absolute bioavailability of acyclovir from valacyclovir is approximately 54.5% following oral administration .

- Peak Plasma Concentrations : After administration of 1 gram of valacyclovir, peak plasma concentrations of acyclovir occur within 1 to 2 hours .

- Elimination : Acyclovir is primarily eliminated through renal excretion as unchanged drug, with minimal metabolic conversion to inactive metabolites .

Clinical Efficacy

Valacyclovir has been shown to be effective in treating various herpes virus infections:

- Herpes Simplex Virus (HSV) : Valacyclovir is indicated for both initial and recurrent episodes of genital herpes. Clinical studies have demonstrated that it reduces the duration and severity of symptoms associated with HSV infections .

- Varicella-Zoster Virus (VZV) : It is also effective in treating herpes zoster (shingles) and chickenpox. In patients with herpes zoster, valacyclovir has been associated with reduced pain and faster healing of lesions compared to placebo .

Case Studies

- Efficacy in Immunocompromised Patients : A study highlighted that valacyclovir significantly reduced the incidence of herpes virus reactivation in HIV-infected patients when used as prophylaxis .

- Neuropathogenic Equine Herpesvirus : Research indicated that early administration of valacyclovir led to a significant reduction in edema associated with neuropathogenic equine herpesvirus type-1 infections .

Resistance Mechanisms

Resistance to valacyclovir primarily arises from mutations in viral genes encoding thymidine kinase or DNA polymerase. Clinical isolates with reduced susceptibility have been documented, particularly in immunocompromised patients. The emergence of TK-deficient mutants poses a significant challenge in managing HSV infections effectively .

Adverse Effects

Valacyclovir is generally well tolerated; however, some common side effects include:

Properties

IUPAC Name |

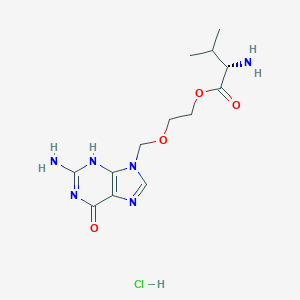

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044210 | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-27-5 | |

| Record name | Valacyclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valacyclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.